Confusarin
Overview
Description
Confusarin is a phenanthrenoid compound found in certain orchid species such as Eria confusa and Bulbophyllum reptans . It is known for its unique chemical structure, which includes multiple methoxy and hydroxyl groups. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Confusarin can be synthesized through several methods. One notable synthetic route involves the total synthesis of natural phenanthrenes. This method includes the use of specific reagents and catalysts to achieve the desired chemical structure . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as orchids. The extraction process includes maceration using methanol solvent, followed by partitioning with n-hexane and ethyl acetate. The ethyl acetate extract is then purified using chromatographic techniques to yield pure this compound .
Chemical Reactions Analysis
Types of Reactions
Confusarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Methoxy and hydroxyl groups in this compound can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized phenanthrenes, reduced dihydrophenanthrenes, and substituted phenanthrenes with different functional groups .
Scientific Research Applications
Confusarin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phenanthrene derivatives and their chemical properties.
Biology: Investigated for its potential antioxidant and anti-inflammatory activities.
Medicine: Explored for its potential anticancer properties and ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of confusarin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of specific enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways are still under investigation, but this compound’s structure allows it to interact with multiple biological molecules.
Comparison with Similar Compounds
Confusarin is often compared with other phenanthrene derivatives such as nudol. Both compounds share similar chemical structures but differ in their biological activities and applications. Nudol, for example, has been shown to have different antioxidant properties compared to this compound . Other similar compounds include stilbenoids and dihydrostilbenes, which also exhibit unique chemical and biological properties .
List of Similar Compounds
- Nudol
- Stilbenoids
- Dihydrostilbenes
- Diarylheptanoids
- Acetophenones
This compound stands out due to its specific methoxy and hydroxyl group arrangement, which contributes to its unique chemical reactivity and biological activities.
Properties
IUPAC Name |
1,5,6-trimethoxyphenanthrene-2,7-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-15-11-5-4-9-8-13(19)16(21-2)17(22-3)14(9)10(11)6-7-12(15)18/h4-8,18-19H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNVCKNCEVZGGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=CC3=CC(=C(C(=C32)OC)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031838 | |
Record name | Confusarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108909-02-0 | |
Record name | Confusarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108909-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Confusarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108909020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CONFUSARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRH455ZW4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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